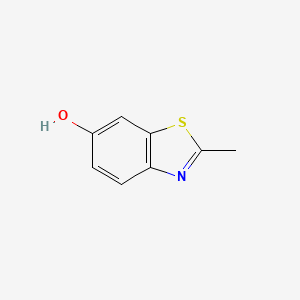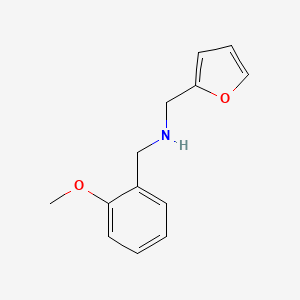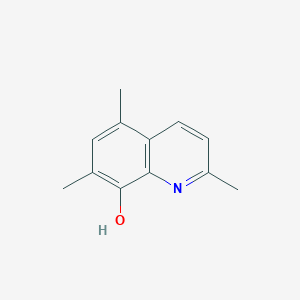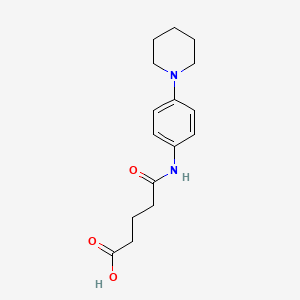![molecular formula C14H14O B1300075 (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol CAS No. 79757-92-9](/img/structure/B1300075.png)
(4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
Übersicht
Beschreibung
(4’-Methyl-[1,1’-biphenyl]-4-yl)methanol is an organic compound with the molecular formula C13H12O It is a derivative of biphenyl, where a methyl group is attached to one of the phenyl rings, and a hydroxymethyl group is attached to the other phenyl ring
Wirkmechanismus
Target of Action
The compound “(4’-Methyl-[1,1’-biphenyl]-4-yl)methanol” is a type of biphenyl methanol. Biphenyl methanols are often used as monofunctional alcohol initiators in polymerization reactions .
Mode of Action
In the context of polymerization, the compound “(4’-Methyl-[1,1’-biphenyl]-4-yl)methanol” could act as an initiator, starting the polymerization process. It would do this by reacting with a monomer unit, forming a bond and creating a reactive site for further reactions .
Biochemical Pathways
Biphenyl compounds can undergo reactions at the benzylic position, which could potentially influence various biochemical pathways .
Result of Action
As a potential initiator in polymerization reactions, it could contribute to the formation of polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Methyl-[1,1’-biphenyl]-4-yl)methanol typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of biphenyl with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 4-methylbiphenyl.
Hydroxymethylation: The next step is the hydroxymethylation of 4-methylbiphenyl. This can be achieved by reacting 4-methylbiphenyl with formaldehyde in the presence of a base such as sodium hydroxide (NaOH) to yield (4’-Methyl-[1,1’-biphenyl]-4-yl)methanol.
Industrial Production Methods
Industrial production of (4’-Methyl-[1,1’-biphenyl]-4-yl)methanol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.
Analyse Chemischer Reaktionen
Types of Reactions
(4’-Methyl-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or hydrocarbon.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed
Oxidation: 4’-Methyl-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-Methyl-[1,1’-biphenyl]-4-ylmethanol.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(4’-Methyl-[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbiphenyl: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
4-Hydroxymethylbiphenyl: Similar structure but without the methyl group, leading to different chemical and physical properties.
Uniqueness
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.
Eigenschaften
IUPAC Name |
[4-(4-methylphenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-2-6-13(7-3-11)14-8-4-12(10-15)5-9-14/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMMMXOMDSTFKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362745 | |
| Record name | (4'-Methyl[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79757-92-9 | |
| Record name | (4'-Methyl[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
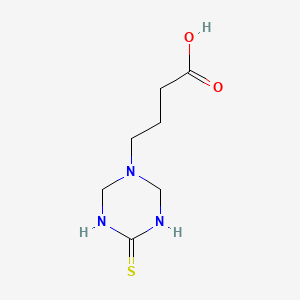

![ethyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1299999.png)
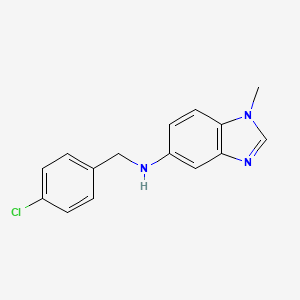

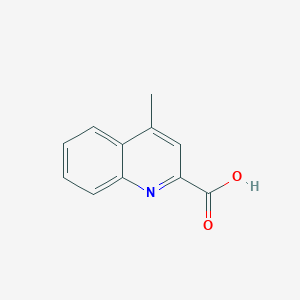
![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol](/img/structure/B1300013.png)
